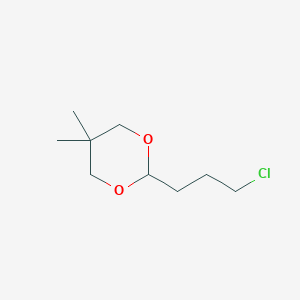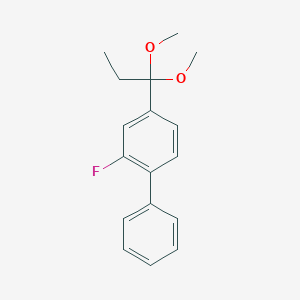
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1,1-dimethoxypropyl group at the 4-position and a fluorine atom at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the 1,1-Dimethoxypropyl Group: The 1,1-dimethoxypropyl group can be introduced through a Friedel-Crafts alkylation reaction using 1,1-dimethoxypropane as the alkylating agent.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent, such as potassium fluoride.
Industrial Production Methods
Industrial production of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
科学研究应用
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The fluorine atom and biphenyl core can facilitate binding to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- 4-(1,1-Dimethoxypropyl)-2-chloro-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-bromo-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-iodo-1,1’-biphenyl
Uniqueness
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
66202-90-2 |
|---|---|
分子式 |
C17H19FO2 |
分子量 |
274.33 g/mol |
IUPAC 名称 |
4-(1,1-dimethoxypropyl)-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C17H19FO2/c1-4-17(19-2,20-3)14-10-11-15(16(18)12-14)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
InChI 键 |
TXNQWXIHCQAIKR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


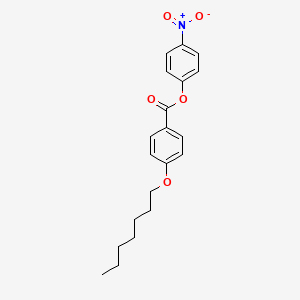

![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
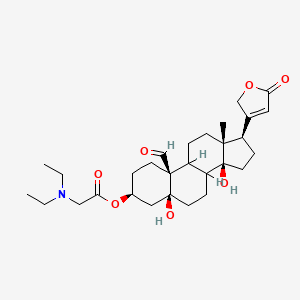

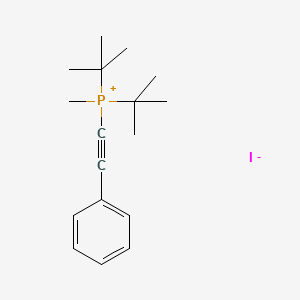
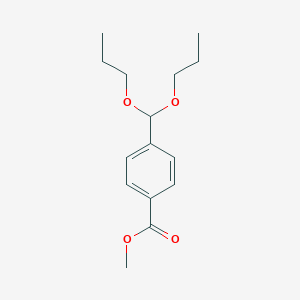
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
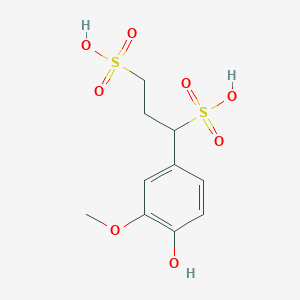

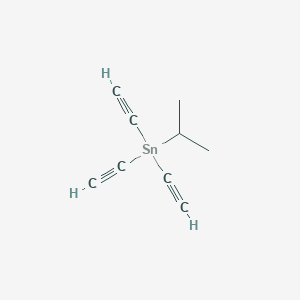
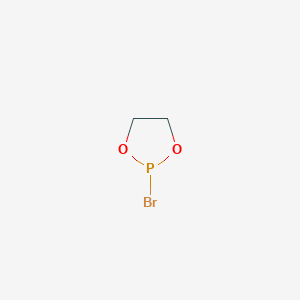
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
